molecular formula C14H9F5N4O2S B2973276 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034601-84-6

2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2973276
CAS RN: 2034601-84-6
M. Wt: 392.3
InChI Key: FDUPPUJEEDWFLK-UHFFFAOYSA-N
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Description

This compound is a type of triazole, a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . Triazoles are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocyclic compounds due to its structural complexity and functional group diversity. For example, research by Feifei Wu et al. (2013) details an efficient synthesis process for a structurally similar sulfonamide, highlighting the compound's utility in creating complex molecules under mild reaction conditions with improved yields (Feifei Wu, Shiguang Gao, Zhiyin Chen, Jinyue Su, & Dayong Zhang, 2013). This indicates the potential of such compounds in the development of new synthetic routes for complex molecules.

Enzyme Inhibition

Compounds with the [1,2,4]triazolo[4,3-a]pyridin moiety have been studied for their enzyme inhibition properties, particularly against carbonic anhydrases. A study by A. Alafeefy et al. (2015) demonstrated that benzenesulfonamides incorporating [1,2,4]triazolo moieties could significantly inhibit carbonic anhydrase isozymes, which are pivotal in various physiological processes (A. Alafeefy, H. Abdel-Aziz, D. Vullo, Abdul-Malek S. Al-Tamimi, A. Awaad, M. Mohamed, C. Capasso, & C. Supuran, 2015). This suggests potential therapeutic applications in diseases where these enzymes play a role.

Material Science

In material science, the compound's derivatives could be used in the development of new materials with unique properties. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves compounds similar to the one , indicating their role in creating new compounds with potential applications in material science (Zisheng Zheng, Shuangyun Ma, Linlin Tang, D. Zhang-Negrerie, Yunfei Du, & K. Zhao, 2014).

Antitumor Activity

Derivatives of [1,2,4]triazolo[4,3-a]pyridin have been explored for their antitumor activities. For example, research on 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides demonstrated moderate antitumor activities, suggesting the potential of such compounds in cancer research (Z. Brzozowski, 1998).

Future Directions

Triazoles, including the one , have shown versatile biological activities, suggesting their potential in various applications . Future research could focus on exploring these potentials further, including their synthesis, properties, and applications in different fields.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It is known that similar compounds bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound

Biochemical Pathways

Similar compounds have been found to affect various biological activities This suggests that this compound may also interact with multiple biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects

properties

IUPAC Name

2,4-difluoro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N4O2S/c15-8-3-4-11(10(16)6-8)26(24,25)20-7-12-21-22-13-9(14(17,18)19)2-1-5-23(12)13/h1-6,20H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUPPUJEEDWFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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